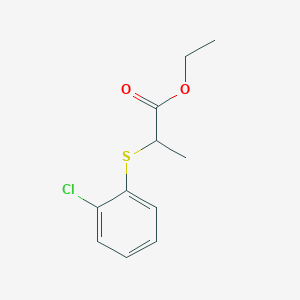

Ethyl 2-(2-chlorophenyl)sulfanylpropanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

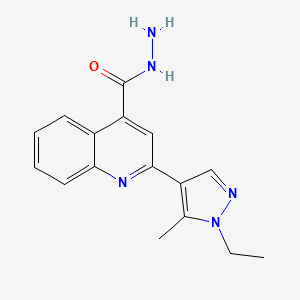

The compound “Ethyl 2-(2-chlorophenyl)sulfanylpropanoate” is an ester derived from a 2-chlorophenyl group and a propanoic acid group with a sulfanyl (thiol) group attached . Ester compounds are often used in a variety of applications, including the production of polymers, plasticizers, resins, and more .

Molecular Structure Analysis

The molecular structure of this compound would consist of a 2-chlorophenyl group attached to a propanoic acid backbone with a sulfanyl group and an ethyl ester . The exact structure would need to be confirmed using techniques such as X-ray crystallography .Chemical Reactions Analysis

As an ester, this compound could undergo reactions such as hydrolysis, reduction, and transesterification . The presence of the sulfanyl group could also allow for reactions such as oxidation to a disulfide .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. Factors such as polarity, molecular weight, and functional groups would influence properties such as solubility, melting point, boiling point, and reactivity .Scientific Research Applications

Conductivity and Morphology Enhancement in Polymers : Research by Huang et al. (2005) investigated the effects of doping and post-deposition treatments on the conductivity and morphology of poly(3,4-ethylenedioxythiophene)/poly(styrene sulfonate) films, potentially applicable to organic electronic devices such as solar cells and photodetectors (Huang et al., 2005).

Conductive Polymer Synthesis and Applications : Gueye et al. (2016) focused on the development of highly conductive poly(3,4-ethylenedioxythiophene) films by controlling crystallization and doping, with implications for organic electronics, photovoltaics, and thermoelectric applications (Gueye et al., 2016).

Mechanism of Conductivity Enhancement : A study by Ouyang et al. (2004) delved into the mechanism behind conductivity enhancement in poly(3,4-ethylene dioxythiophene):poly(styrene sulfonate) films, revealing insights into conformational changes and interchain interactions among the polymer chains (Ouyang et al., 2004).

Gas Chromatography-Mass Spectrometry in Bleach Liquors : Lindstrom and Nordin (1976) utilized gas chromatography-mass spectrometry to determine the presence of chlorophenols in spent bleach liquors, an essential process for environmental monitoring (Lindstrom & Nordin, 1976).

Photocatalytic Degradation of Chlorophenols : Lin et al. (2018) explored the photocatalytic degradation of chlorophenols using copper-doped titanium dioxide, demonstrating the potential for environmental remediation applications (Lin et al., 2018).

Stability of Conducting Polymer Coatings in Cell Culture : Dijk et al. (2019) examined the stability of poly(3,4-ethylenedioxythiophene) doped with polystyrene sulfonate coatings on microelectrode arrays, important for various in vitro electrophysiology applications (Dijk, Rutz, & Malliaras, 2019).

Mechanism of Action

properties

IUPAC Name |

ethyl 2-(2-chlorophenyl)sulfanylpropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO2S/c1-3-14-11(13)8(2)15-10-7-5-4-6-9(10)12/h4-8H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJBCCBCQHSHFST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)SC1=CC=CC=C1Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(2-chlorophenyl)sulfanylpropanoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-ethoxy-2-{4-[(2E)-3-(2-thienyl)prop-2-enoyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B2779592.png)

![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-difluorobenzamide](/img/structure/B2779597.png)

![N-[(4-fluorophenyl)methyl]-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2779599.png)

![2-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2779603.png)

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]furan-3-carboxamide](/img/structure/B2779604.png)

amino}-1lambda6-thiolane-1,1-dione](/img/structure/B2779605.png)

![N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2779607.png)

![N-cyclopentyl-2-(2-(3,4-dimethoxyphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide](/img/structure/B2779608.png)

![[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride](/img/structure/B2779609.png)